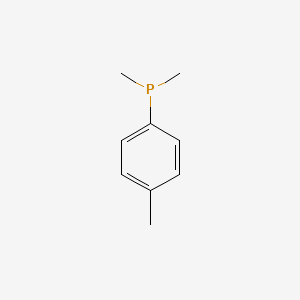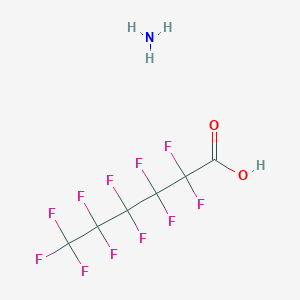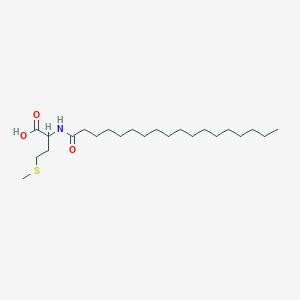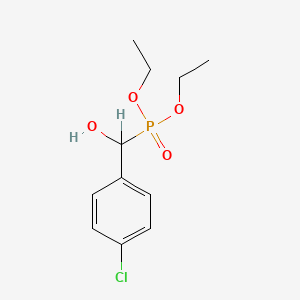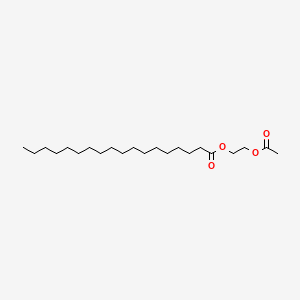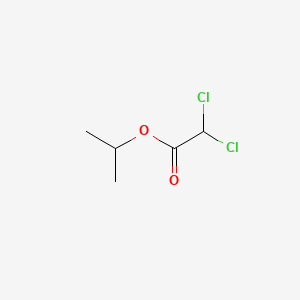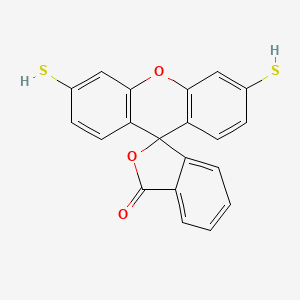
Menthyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthyl hexanoate, also known as hexanoic acid menthyl ester, is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and hexanoic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menthyl hexanoate is synthesized through the esterification reaction between menthol and hexanoic acid. The reaction typically involves heating menthol and hexanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Menthol+Hexanoic Acid→Menthyl Hexanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a reactor where menthol and hexanoic acid are mixed with an acid catalyst. The mixture is heated to the desired temperature, and the reaction is allowed to proceed until the ester is formed. The product is then purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Menthyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield menthol and hexanoic acid.
Reduction: this compound can be reduced to menthol and hexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form menthyl hexanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: Menthol and hexanoic acid.
Reduction: Menthol and hexanol.
Oxidation: Menthyl hexanoic acid.
Applications De Recherche Scientifique
Menthyl hexanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential use in topical formulations due to its pleasant aroma and cooling effect.
Industry: Widely used in the fragrance and flavor industries to impart a fruity and minty aroma to products.
Mécanisme D'action
The mechanism of action of menthyl hexanoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The cooling effect of this compound is attributed to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthyl acetate: Another ester of menthol, known for its minty aroma.
Menthyl butyrate: An ester with a fruity and minty scent.
Menthyl propionate: Similar in structure but with a different chain length, imparting a unique aroma.
Uniqueness
Menthyl hexanoate is unique due to its specific chain length, which contributes to its distinct aroma profile. Compared to other menthyl esters, it has a balanced fruity and minty scent, making it highly desirable in the fragrance and flavor industries.
Propriétés
Numéro CAS |
6070-16-2 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexanoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h12-15H,5-11H2,1-4H3/t13-,14+,15-/m1/s1 |
Clé InChI |
VDXDHXCHHMIDPX-QLFBSQMISA-N |
SMILES |
CCCCCC(=O)OC1CC(CCC1C(C)C)C |
SMILES isomérique |
CCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
SMILES canonique |
CCCCCC(=O)OC1CC(CCC1C(C)C)C |
| 6070-16-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




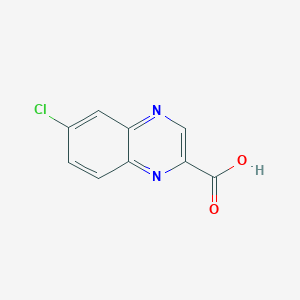
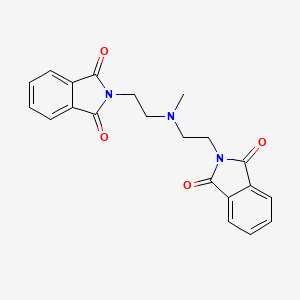
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)
